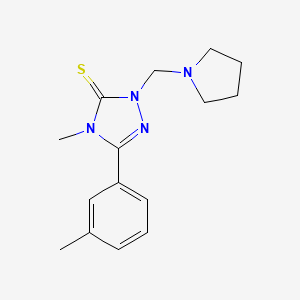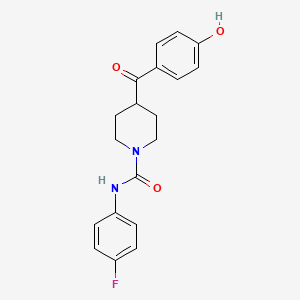
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide, also known as FHPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has the potential to be developed into a drug for the treatment of various diseases.
Mecanismo De Acción
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide inhibits the activity of ROCK1 and ROCK2 by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion. N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has also been shown to inhibit the activity of other enzymes, including PAK4 and PAK5, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, and to reduce the production of pro-inflammatory cytokines. N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has also been shown to reduce the proliferation of cancer cells and to induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide is its specificity for ROCK1 and ROCK2. This allows for more targeted inhibition of these enzymes, which may reduce the risk of off-target effects. However, one limitation of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide is its relatively low potency compared to other ROCK inhibitors. This may limit its effectiveness in certain applications.
Direcciones Futuras
There are several possible future directions for research on N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide. One area of focus is the development of more potent N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide analogs that can be used in the treatment of cancer and other diseases. Another area of focus is the development of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide-based therapies that can be used in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide and to identify other potential therapeutic targets for this compound.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide involves several steps, starting with the reaction of 4-fluoroaniline with 4-hydroxybenzoyl chloride to form 4-(4-fluorophenyl)-4-hydroxybenzoyl chloride. This intermediate is then reacted with piperidine-1-carboxamide to yield N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide. The synthesis of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has been optimized to improve yield and purity, and several modifications have been made to the original method to make it more efficient.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including ROCK1 and ROCK2, which are involved in the regulation of cell migration and invasion. N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-15-3-5-16(6-4-15)21-19(25)22-11-9-14(10-12-22)18(24)13-1-7-17(23)8-2-13/h1-8,14,23H,9-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEUSKVCMIKFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

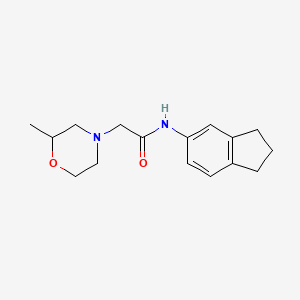
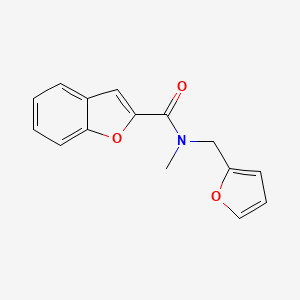
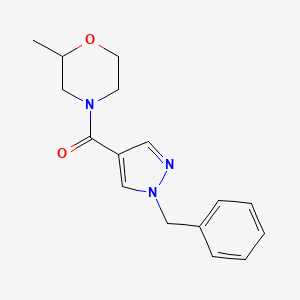
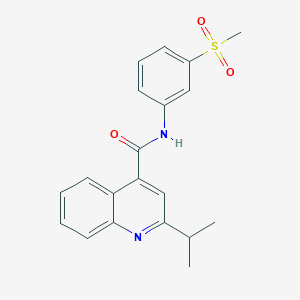
![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
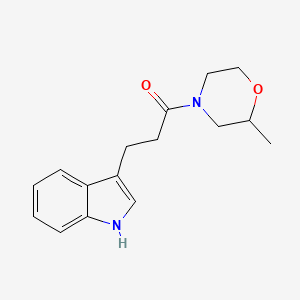
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)
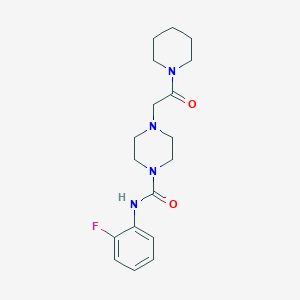
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)

